N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide
Beschreibung
This compound features a benzoxazole core fused with a sulfonamide group, substituted at the 5-position by a phenethyl chain bearing a 2,4-dioxo-oxazolidin-3-yl moiety. Its synthesis likely involves coupling of 3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonyl chloride with a phenethylamine intermediate containing the oxazolidinone group. While direct bioactivity data for this compound is unavailable in the provided evidence, its structural analogs (e.g., sulfonamide derivatives with heterocyclic substituents) demonstrate antimicrobial, anti-inflammatory, and anti-diabetic activities .
Eigenschaften
IUPAC Name |
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-3-methyl-2-oxo-1,3-benzoxazole-5-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O7S/c1-21-15-9-13(7-8-16(15)29-18(21)24)30(26,27)20-14(12-5-3-2-4-6-12)10-22-17(23)11-28-19(22)25/h2-9,14,20H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZRHKPCOSWQHLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)S(=O)(=O)NC(CN3C(=O)COC3=O)C4=CC=CC=C4)OC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide typically involves multiple steps, including the formation of the oxazolidinone and benzoxazole rings, followed by the introduction of the sulfonamide group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the compound, potentially altering its properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxides, while reduction could produce various reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials or as a component in various industrial processes.
Wirkmechanismus
The mechanism of action of N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites, thereby affecting various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
The compound’s uniqueness lies in its hybrid benzoxazole-oxazolidinone scaffold. Below is a comparative analysis with analogous sulfonamide derivatives:
Structural Comparison
Notes:
- Benzoxazole vs. Oxadiazoles, however, are electron-deficient, favoring π-π interactions with biological targets .
- Oxazolidinone vs. Pyrazole: The 2,4-dioxo-oxazolidinyl group in the target compound may improve solubility via hydrogen bonding compared to pyrazole derivatives (), which rely on steric bulk for selectivity .
Physicochemical Properties
- LogP : Benzoxazole’s aromaticity and sulfonamide group likely reduce lipophilicity (estimated LogP ≈ 2.1) compared to cyclohexyl-oxadiazole derivatives (LogP ≈ 3.5) .
Biologische Aktivität
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy against various diseases, and relevant case studies.
The compound has a complex structure characterized by the following molecular formula:
- Molecular Formula : C19H20N4O5S
- Molecular Weight : 420.45 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It may modulate enzyme activities or receptor functions, leading to various pharmacological effects. The oxazolidinone ring is known for its antibacterial properties, while the benzoxazole moiety contributes to its anticancer potential.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
Antimicrobial Activity
Several studies have reported the antimicrobial effects of compounds containing oxazolidinone structures. For instance:
- Mechanism : The oxazolidinone ring disrupts bacterial protein synthesis by binding to the 50S ribosomal subunit.
- Efficacy : Compounds similar to this one have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium.
Anticancer Activity
The compound has demonstrated promising anticancer properties:
- Cell Lines Tested : It has been evaluated against various cancer cell lines including MCF-7 (breast cancer) and HT-29 (colon cancer).
- IC50 Values : Preliminary studies indicate IC50 values in the nanomolar range, suggesting potent cytotoxicity against these cancer types.
Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry highlighted the antimicrobial properties of related oxazolidinones. The compound exhibited:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.5 |
| Enterococcus faecium | 1.0 |
Study 2: Anticancer Activity
In a study assessing the anticancer potential of benzoxazole derivatives:
| Cell Line | IC50 (nM) |
|---|---|
| MCF-7 | 9 |
| HT-29 | 17 |
These findings indicate that N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide could be a potent candidate for further development in cancer therapeutics.
Q & A
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
Methodological Answer: Synthesis optimization requires precise control of reaction parameters. Key steps include:
- Temperature modulation : Maintaining temperatures between 50–80°C to prevent side reactions (e.g., dimerization) while ensuring reactivity .
- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) enhance solubility of intermediates .
- Catalyst use : Palladium-based catalysts may accelerate coupling reactions in multi-step syntheses .
- Reaction monitoring : Thin-layer chromatography (TLC) or HPLC ensures intermediate purity before proceeding to subsequent steps .
Q. What analytical methods are recommended to confirm the structure and purity of this compound?
Methodological Answer: A combination of spectroscopic and chromatographic techniques is essential:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton and carbon environments, confirming the oxazolidinone and benzoxazole moieties .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H]+ ion) .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% for biological assays) .
Q. How can researchers assess the compound’s potential biological activity?
Methodological Answer: Initial screening involves:
- Enzyme inhibition assays : Test against targets like cyclooxygenase (COX) or kinases, given structural similarities to sulfonamide-based inhibitors .
- Cellular viability assays : Use cancer cell lines (e.g., MCF-7) to evaluate antiproliferative effects .
- Molecular docking : Predict binding affinity to receptors using software like AutoDock Vina, focusing on the sulfonamide and oxazolidinone groups .
Advanced Research Questions
Q. How can contradictions in structure-activity relationship (SAR) studies for this compound be reconciled?
Methodological Answer: Discrepancies often arise from stereochemical or conformational factors. Strategies include:
- X-ray crystallography : Resolve 3D structure to confirm stereochemistry at the oxazolidinone and benzoxazole junctions .
- In silico modeling : Compare calculated vs. experimental NMR spectra to validate proposed conformers .
- Isotopic labeling : Track metabolic stability of key functional groups (e.g., sulfonamide) to clarify bioactivity trends .
Q. What experimental strategies elucidate the reaction mechanisms involving this compound in catalytic processes?
Methodological Answer: Mechanistic studies require:
- Kinetic isotope effects (KIE) : Replace hydrogen with deuterium at reactive sites (e.g., oxazolidinone carbonyl) to probe rate-limiting steps .
- Spectroscopic trapping : Use low-temperature NMR to detect transient intermediates during ring-opening reactions of the oxazolidinone moiety .
- Computational studies : Density functional theory (DFT) calculations map energy profiles for sulfonamide bond formation/cleavage .
Q. How can researchers design multi-step syntheses for derivatives of this compound while minimizing side reactions?
Methodological Answer: Derivative synthesis demands:
- Orthogonal protecting groups : Protect the sulfonamide nitrogen during benzoxazole ring modifications to avoid unwanted cross-reactivity .
- Stepwise characterization : Isolate and validate intermediates via LC-MS after each reaction (e.g., alkylation of the oxazolidinone nitrogen) .
- Solvent gradients : Transition from polar (DMF) to nonpolar (dichloromethane) solvents to improve crystallization of final products .
Data-Driven Research Considerations
Q. What statistical approaches are suitable for analyzing dose-response data in biological assays for this compound?
Methodological Answer:
- Nonlinear regression : Fit data to sigmoidal curves (e.g., Hill equation) to calculate IC₅₀ values .
- ANOVA with post-hoc tests : Compare efficacy across derivatives, adjusting for multiple comparisons (e.g., Tukey’s test) .
- Principal component analysis (PCA) : Correlate structural descriptors (e.g., logP, polar surface area) with bioactivity .
Q. How can researchers address reproducibility challenges in synthesizing this compound across laboratories?
Methodological Answer: Standardize protocols by:
- Detailed reaction logs : Document exact stoichiometry, solvent batch numbers, and humidity levels .
- Collaborative validation : Share samples between labs for cross-validation via NMR and LC-MS .
- Quality control thresholds : Reject batches with >2% impurities (quantified via HPLC) before biological testing .
Notes for Methodological Rigor
- Avoid reliance on commercial databases (e.g., BenchChem) for structural or bioactivity data; prioritize peer-reviewed sources .
- For advanced SAR studies, integrate crystallographic data (e.g., CCDC entries) to resolve ambiguities in molecular conformations .
- Cross-reference synthetic procedures with PubChem’s experimental protocols for reproducibility .
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
